![molecular formula C11H16BrN B1340986 1-(4-Bromophenyl)-N-ethylpropan-1-amine CAS No. 915923-68-1](/img/structure/B1340986.png)
1-(4-Bromophenyl)-N-ethylpropan-1-amine
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Description
1-(4-Bromophenyl)-N-ethylpropan-1-amine, or 4-BNEPA, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a brominated amine that can be synthesized in the laboratory and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocycles
The compound has been used as a precursor in the synthesis of heterocycles. For example, the reaction of o-Bromophenyl isocyanide with primary amines under catalysis yields 1-substituted benzimidazoles, showcasing its utility in constructing complex molecular architectures with potential applications in drug development and materials science (Lygin & Meijere, 2009).
Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structures to understand the influence of substituents on molecular and supramolecular geometries. This research has implications for the design of materials with specific physical properties, such as molecular electronics or photonics (Rajput, Sanphui, & Biradha, 2007).
Nonlinear Optical Studies
Derivatives of the compound have been synthesized and characterized, including their nonlinear optical properties through experimental and theoretical approaches. Such studies are crucial for the development of materials for optoelectronic applications (Tamer et al., 2016).
Luminescent Materials for Explosive Detection
Covalent-organic polymers (COPs) synthesized from monomers related to 1-(4-Bromophenyl)-N-ethylpropan-1-amine exhibit high sensitivity and fast response to nitroaromatic explosives. These materials have potential applications in security and environmental monitoring by detecting explosives and other organic molecules at low concentrations (Xiang & Cao, 2012).
Safety-Catch Nitrogen Protecting Group
The compound has been utilized as a safety-catch nitrogen protecting group in peptide synthesis. This application is valuable in the pharmaceutical industry for the development of peptide-based drugs, as it allows for the selective activation and deprotection of amines under mild conditions (Surprenant & Lubell, 2006).
properties
IUPAC Name |
1-(4-bromophenyl)-N-ethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-11(13-4-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQJEEMOEQKIAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586097 |
Source
|
Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-N-ethylpropan-1-amine | |
CAS RN |
915923-68-1 |
Source
|
Record name | 1-(4-Bromophenyl)-N-ethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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